![molecular formula C10H11NO4 B2995356 Methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate CAS No. 2138074-59-4](/img/structure/B2995356.png)
Methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate
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Overview
Description
“Methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate” is a chemical compound with the CAS Number: 2138074-59-4 . It has a molecular weight of 209.2 . It is in the form of a powder .
Physical And Chemical Properties Analysis
“Methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate” is a powder that is stored at room temperature . Its molecular weight is 209.2 . The InChI code provides information about its molecular structure .Scientific Research Applications
Synthesis of Derivatives and Heterocyclic Compounds
Methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate is used in the synthesis of various derivatives and heterocyclic compounds. For instance, it has been utilized in the preparation of new derivatives of pyrimido[5',4':4,5]pyrrolo[2,1-c][1,4]oxazines containing 3-chloropropyl groups at position 8, highlighting its versatility in chemical synthesis (Verves, Kucher, Muzychka, & Smolii, 2013).
Formation of Novel Compounds
The compound has also been involved in the formation of unique compounds like methyl 2-formylfuro[2,3-b]pyrrole-5-carboxylates, which are intermediates for other complex molecules (Sleziak, Balážiová, & Krutošíková, 1999).
Insecticidal and Anti-Juvenile-Hormone Activity
In biological studies, related compounds such as 2-(hept-5-enyl)-3-methyl-4-oxo-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-b]-1,3-oxazine have shown significant insecticidal and anti-juvenile-hormone activities, demonstrating the potential biological implications of these compounds (Cantín, Moya, Castillo, Primo, Miranda, & Primo‐Yúfera, 1999).
Antimicrobial Properties
Methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate-related compounds have been synthesized with potential antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal strains (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).
Heterocyclic Amine Reactions
The compound has also played a role in reactions with heterocyclic amines, leading to the formation of N-2-hydroxy-3-heteroaminopropyl-substituted compounds and other complex heterocyclic structures (Krutošíková, Krystofova-Labudova, & Dandárová, 2001).
Bioactive Metabolite Synthesis
Additionally, derivatives of this compound have been synthesized as bioactive metabolites with potential therapeutic applications (Xiong, Huang, Wu, Liu, Fan, Wang, Zhao, Yang, Zhang, & Hu, 2016).
Conversion of Carbohydrates into Pyrrole-2-carbaldehydes
A novel method involving the conversion of carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes (pyrralines) using a variant of the Maillard reaction has been reported, showcasing the compound's role in sustainable chemistry (Adhikary, Kwon, Chung, & Koo, 2015).
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that the pyrrolopyrazine scaffold, which includes a pyrrole ring and a pyrazine ring, is biologically active . The nitrogen atom in the pyrrole ring contributes to the basic properties of these types of compounds, making them pharmacologically active .
Biochemical Pathways
Compounds with similar structures have shown a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is a powder at room temperature, suggesting that it could be administered orally
Result of Action
Given the wide range of biological activities associated with similar compounds, it is likely that the effects are diverse and depend on the specific target and biochemical pathway involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s stability in simulated gastric fluid and simulated intestinal fluid could affect its bioavailability and efficacy Additionally, the compound’s interaction with other substances in the body could also influence its action
properties
IUPAC Name |
methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-10(13)8-4-7(5-12)11-2-3-15-6-9(8)11/h4-5H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYPQXCLHXKLSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2COCCN2C(=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate |
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